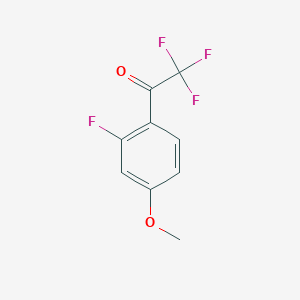

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

Description

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a substituted phenyl ring. The phenyl ring contains a fluorine atom at the ortho-position and a methoxy group at the para-position. This structural configuration imparts unique electronic and steric properties, making the compound valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and fluorinated chromophores. Its reactivity is influenced by the electron-withdrawing trifluoromethyl (CF₃) group and the electron-donating methoxy substituent, creating a polarized aromatic system .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUDIRMSQZNJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro substituents enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzyme activity or receptor binding, influencing various biological processes .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (1h) :

The methoxy group at the para-position enhances electron density on the ring, stabilizing intermediates in electrophilic substitution reactions. This compound is synthesized via Fries rearrangement with AlCl₃, yielding 89% under optimized conditions .2,2,2-Trifluoro-1-(2-hydroxy-5-nitrophenyl)ethan-1-one (1f) :

The nitro group at the para-position is strongly electron-withdrawing, reducing aromatic reactivity. Synthesis via nitration of 1-(2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one yields 62% after sublimation .Target Compound (2-fluoro-4-methoxyphenyl derivative) :

The ortho-fluorine introduces steric hindrance and inductive electron withdrawal, while the para-methoxy group donates electrons. This combination likely reduces reactivity compared to purely electron-rich analogs but enhances stability .

Halogen-Substituted Derivatives

2,2,2-Trifluoro-1-(2-hydroxy-4-chlorophenyl)ethan-1-one (1i) :

Chlorine at the para-position provides moderate electron withdrawal. Synthesized via Fries rearrangement (AlCl₃), this compound shows:

Heterocyclic Derivatives

2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one :

The furan ring introduces conjugation and oxygen-based electron donation. This compound exhibits:Pyrazole Derivatives (e.g., 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one) :

Pyrazole’s nitrogen atoms enable coordination in metal-catalyzed reactions. These derivatives are marketed as pharmaceutical intermediates (purity ≥99%) .

Physicochemical Properties

Biological Activity

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (CAS No. 1368374-66-6) is a fluorinated ketone with notable potential in medicinal chemistry. Its unique structure, characterized by the presence of trifluoromethyl and methoxy groups, suggests diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.

- Molecular Formula : C9H6F4O2

- Molecular Weight : 222.14 g/mol

- Boiling Point : Approximately 225.6 °C (predicted)

- Density : 1.341 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interactions with enzymes and its potential as an antitumor agent.

Enzymatic Inhibition

Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on various enzymes. For example, derivatives of fluorinated phenyl ethanones have shown promising results against fibroblast growth factor receptors (FGFRs), which are critical in cancer progression.

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | FGFR1 | <4.1 | |

| Compound B | FGFR2 | 2.0 ± 0.8 | |

| Compound C | KG1 Cell Lines | 25.3 ± 4.6 |

The above table illustrates the potential of related compounds to inhibit key enzymes involved in tumor growth and proliferation.

Antiproliferative Activity

In vitro assays have demonstrated that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. The following data summarizes findings from relevant studies:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| SNU16 | 77.4 ± 6.2 | |

| HT29 | 0.9 ± 0.1 | |

| BRAFV600-mutant Melanoma | Well tolerated up to 400 mg twice daily |

These findings underscore the compound's potential as a therapeutic agent in oncology.

Case Study 1: FGFR Inhibition

A study focusing on the synthesis of novel indazole-containing derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited potent FGFR inhibition. The structure–activity relationship (SAR) analyses revealed that modifications at specific positions significantly enhanced inhibitory potency.

Case Study 2: Antitumor Activity

Clinical evaluations of related compounds indicated that they were well tolerated and showed promising antitumor activity in patients with specific mutations, suggesting a targeted therapeutic approach for malignancies associated with FGFR dysregulation.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one in academic research?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 2-fluoro-4-methoxybenzene derivatives) in the presence of a Lewis acid catalyst like AlCl₃ . Alternative routes include nucleophilic substitution or cross-coupling reactions. For example, demonstrates the synthesis of a structurally similar trifluoroacetophenone derivative (yield: 78%) using optimized reaction conditions (Lewis acid catalysis, anhydrous solvents). Key methodological considerations include:

Q. How can researchers characterize the physicochemical properties of this compound?

Spectroscopic techniques are critical:

- ¹H/¹³C/¹⁹F NMR : provides a template for assigning peaks, such as the trifluoromethyl group (δ = –71.15 ppm in ¹⁹F NMR) and aromatic protons (δ = 7.39–7.91 ppm in ¹H NMR).

- Mass spectrometry : NIST data ( ) recommends electron ionization (EI-MS) for molecular ion detection.

- HPLC : Used to verify purity (>97% as per ).

- Thermal analysis : Boiling point (70–72°C at 15 mmHg) and density (1.228 g/cm³) are reported for related compounds .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic properties and reactivity?

The electron-withdrawing nature of fluorine alters the compound’s electronic structure:

- Reduced electron density on the aromatic ring, enhancing resistance to electrophilic attack .

- Stabilization of intermediates : Fluorine’s inductive effect stabilizes carbocation intermediates in Friedel-Crafts reactions . Computational studies (e.g., DFT) can model charge distribution, as seen in ’s analysis of trifluoroacetyl groups in photoresist materials.

Q. What methodologies address contradictory data in synthetic yields or spectroscopic results?

Contradictions may arise from:

- Reaction conditions : Variations in catalyst loading or solvent polarity ( vs. 12).

- Impurity profiles : Side products from incomplete acylation or fluorination. Resolution strategies :

- Control experiments : Replicate reactions under inert atmospheres to exclude moisture interference .

- Advanced NMR techniques : Use DEPT or HSQC to resolve overlapping signals ( ).

- Comparative analysis : Benchmark yields against PubChem data ().

Q. How is this compound applied in photolithography or polymer science?

highlights its use in non-chemically amplified photoresists . The trifluoroacetyl group acts as a photoactive moiety, generating radicals under UV exposure to initiate polymerization. Key parameters:

- Photoactivity : Measured via UV-Vis spectroscopy (λmax ~250–300 nm).

- Thermal stability : Maintains integrity at processing temperatures up to 150°C.

- Resolution : Achieves sub-100 nm patterns in photoresist formulations .

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated aromatic ketones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.